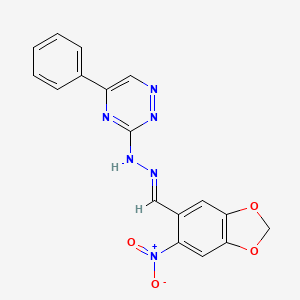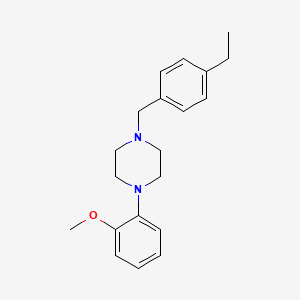![molecular formula C15H19ClN2O2 B5787796 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5787796.png)
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide, also known as CCAB, is a chemical compound that has gained attention due to its potential applications in scientific research. CCAB is a synthetic compound that is structurally related to the commonly used drug, lidocaine. However, CCAB has unique properties that make it a valuable tool in the field of biomedical research.
Mécanisme D'action
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide exerts its effects by blocking voltage-gated sodium channels. Sodium channels are important for the generation and propagation of action potentials in neurons. By blocking sodium channels, this compound can reduce the excitability of neurons and decrease the transmission of nerve impulses. This mechanism of action makes this compound a valuable tool in the study of neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its sodium channel blocking activity, this compound has been shown to have anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has several advantages as a research tool. It is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on neuronal activity. This compound also has anti-inflammatory and antioxidant properties, which make it a valuable tool in the study of inflammatory and oxidative stress-related diseases. However, there are some limitations to the use of this compound in lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of naturally occurring compounds. Additionally, the effects of this compound may be dose-dependent and may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the use of 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide in scientific research. One potential application is in the study of pain and analgesia. This compound has been shown to have potent analgesic effects in animal models, and further research may elucidate the mechanisms underlying these effects. This compound may also have potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, this compound may be a valuable tool in the study of neuronal function and the development of new therapies for neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on neuronal activity. This compound also has anti-inflammatory and antioxidant properties, which make it a valuable tool in the study of inflammatory and oxidative stress-related diseases. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with cyclohexylacetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield this compound as the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent inhibitor of sodium channels, which are important for the transmission of nerve impulses. By blocking sodium channels, this compound can be used to study the effects of sodium channel blockade on neuronal activity. This compound has also been shown to have anti-inflammatory properties, which make it a valuable tool in the study of inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCIRESDTQRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)

![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)
![N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5787803.png)

![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)